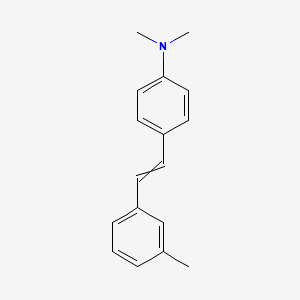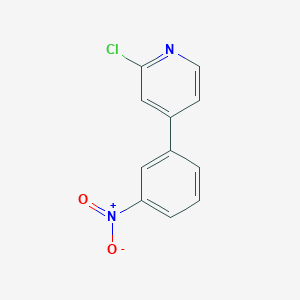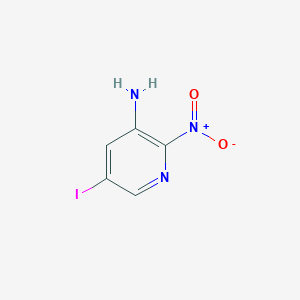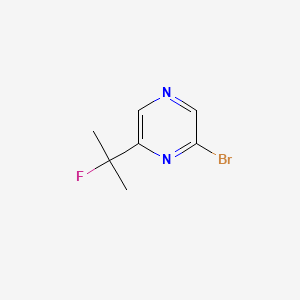
4-Ethyl-2,2,6,6-tetramethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2,2,6,6-tetramethylheptane: is an organic compound with the molecular formula C13H28 . It is a branched alkane, characterized by its unique structure which includes four methyl groups and one ethyl group attached to a heptane backbone . This compound is known for its stability and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,2,6,6-tetramethylheptane typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,2,6,6-tetramethylheptane with an ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2,2,6,6-tetramethylheptane primarily undergoes substitution reactions due to the presence of its alkyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve halogenating agents such as chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce various haloalkanes, while oxidation can yield alcohols or ketones .
Scientific Research Applications
Chemistry: 4-Ethyl-2,2,6,6-tetramethylheptane is used as a reference compound in the study of branched alkanes. Its unique structure makes it an ideal candidate for investigating the effects of branching on physical and chemical properties .
Biology and Medicine: While there is limited direct application of this compound in biology and medicine, its derivatives and related compounds are often studied for their potential biological activities .
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the synthesis of other complex organic compounds .
Mechanism of Action
The mechanism of action of 4-Ethyl-2,2,6,6-tetramethylheptane is primarily related to its chemical reactivity. The compound can interact with various molecular targets through substitution, oxidation, and reduction reactions. These interactions are facilitated by the presence of its alkyl groups, which can stabilize reaction intermediates and transition states .
Comparison with Similar Compounds
2,2,6,6-Tetramethylheptane: Similar in structure but lacks the ethyl group.
2,2,4,4-Tetramethylheptane: Another branched alkane with a different branching pattern.
Uniqueness: 4-Ethyl-2,2,6,6-tetramethylheptane is unique due to the presence of both ethyl and multiple methyl groups, which confer distinct physical and chemical properties. This makes it an interesting compound for studying the effects of branching on alkanes .
Properties
CAS No. |
62108-31-0 |
|---|---|
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
4-ethyl-2,2,6,6-tetramethylheptane |
InChI |
InChI=1S/C13H28/c1-8-11(9-12(2,3)4)10-13(5,6)7/h11H,8-10H2,1-7H3 |
InChI Key |
HCYDMRODXAVTKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


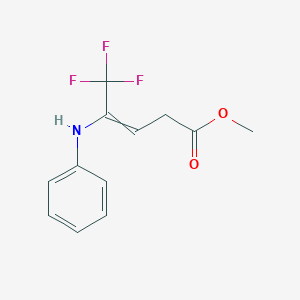
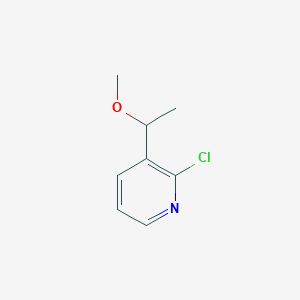

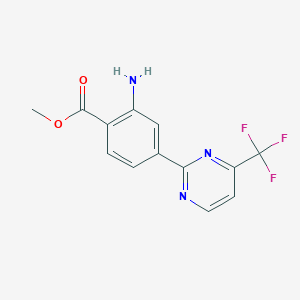
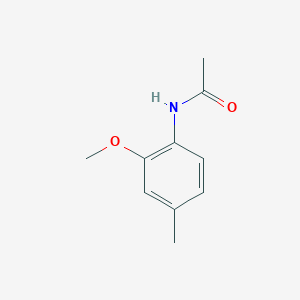
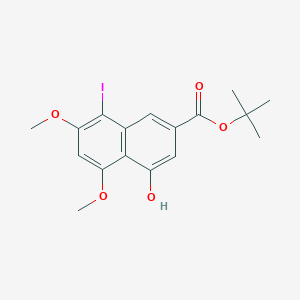
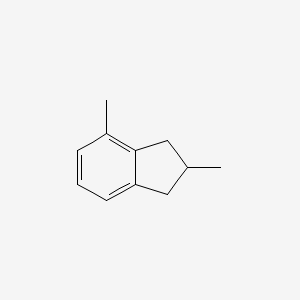
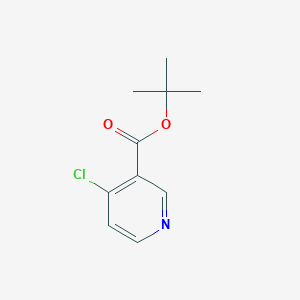
![2-Chloro-7,7,8-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13941108.png)

